molecular formula C12H17NO2 B12979745 (2-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine

(2-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine

Cat. No.: B12979745
M. Wt: 207.27 g/mol
InChI Key: SKRCBSVFWKLKHV-UHFFFAOYSA-N
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Description

(2-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine is a chemical compound with the CAS registry number 2059941-47-6 . Its molecular formula is C12H17NO2, and it has a molecular weight of 207.27 g/mol . The compound features a benzodioxine core, a structural motif found in various biologically active molecules and areas of chemical research . As a building block in medicinal chemistry, the benzodioxine scaffold is of significant interest for the development of novel therapeutic agents . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(3-propyl-2H-1,4-benzodioxin-3-yl)methanamine

InChI

InChI=1S/C12H17NO2/c1-2-7-12(8-13)9-14-10-5-3-4-6-11(10)15-12/h3-6H,2,7-9,13H2,1H3

InChI Key

SKRCBSVFWKLKHV-UHFFFAOYSA-N

Canonical SMILES

CCCC1(COC2=CC=CC=C2O1)CN

Origin of Product

United States

Preparation Methods

Reductive Amination of 1,4-Benzodioxan-6-carboxaldehyde

One common route involves the reductive amination of 1,4-benzodioxan-6-carboxaldehyde with ammonia or primary amines to yield the corresponding methanamine derivative.

Step Reagents & Conditions Yield Notes
Aldehyde + Methanolic ammonia Stir at 20-30 °C for 20-30 min Intermediate formation Clear solution formation before hydrogenation
Hydrogenation Raney Nickel catalyst, H2 gas at 50-55 psi, 40-45 °C, 90-120 min 84.1% Hydrogenation under nitrogen atmosphere in methanol solvent
Isolation pH adjustment with isopropyl alcohol HCl, filtration, drying at 40 °C Solid hydrochloride salt obtained High purity and yield

This method is efficient for producing the hydrochloride salt of the methanamine derivative with good yield and purity, suitable for further functionalization or use.

Microwave-Assisted Amination

Microwave irradiation has been employed to accelerate the amination reaction of halogenated precursors with 2,3-dihydro-1,4-benzodioxin-6-yl-methylamine.

Step Reagents & Conditions Yield Notes
3-bromo-4-chloro-thieno[3,2-c]pyridine + 2,3-dihydro-1,4-benzodioxin-6-yl-methylamine + triethylamine Microwave reactor, 220 °C, 2 h, NMP solvent 77% Post-reaction workup includes extraction, drying, and flash chromatography

This method offers a rapid and high-yielding approach to amine derivatives, leveraging microwave energy to reduce reaction times significantly.

Nucleophilic Substitution Using Sodium Cyanoborohydride

Reductive amination using sodium cyanoborohydride in dichloroethane solvent at room temperature over extended periods (up to 60 h) has been reported.

Step Reagents & Conditions Yield Notes
Aldehyde + amine + NaCNBH3 1,2-dichloroethane, 20 °C, 60 h Moderate yield (not specified) Purification by flash chromatography

This method is suitable for sensitive substrates where mild conditions are required, though reaction times are longer.

Reaction Conditions Summary Table

Method Key Reagents Solvent Temperature Time Yield (%) Notes
Catalytic Hydrogenation Methanolic ammonia, Raney Nickel Methanol 40-45 °C 90-120 min 84.1 Produces hydrochloride salt
Microwave-Assisted Amination Triethylamine, amine, halogenated precursor NMP 220 °C 2 h 77 Rapid, high yield
Reductive Amination Sodium cyanoborohydride 1,2-dichloroethane 20 °C 60 h Moderate Mild conditions, longer time

Mechanistic Insights and Research Findings

  • The reductive amination pathway involves initial formation of an imine intermediate between the aldehyde and ammonia or amine, followed by catalytic hydrogenation or chemical reduction to the amine.
  • Raney Nickel catalysis under hydrogen atmosphere is effective for selective reduction without over-reduction of the dioxin ring.
  • Microwave-assisted methods enhance reaction kinetics by providing uniform heating and energy input, reducing reaction times from hours to minutes.
  • Sodium cyanoborohydride is a mild reducing agent that selectively reduces imines in the presence of other functional groups, suitable for sensitive substrates.
  • The choice of solvent critically affects reaction efficiency; polar aprotic solvents like NMP and dichloroethane are preferred for amination steps, while methanol is ideal for hydrogenation.

Additional Notes on Starting Materials and Purification

  • 2,3-Dihydrobenzodioxin-2-carboxylic acid and its derivatives are commercially available and can be resolved into enantiomers if needed for chiral synthesis.
  • Purification typically involves filtration, recrystallization from methanol or isopropyl alcohol, and flash chromatography to achieve high purity.
  • The hydrochloride salt form of the amine is often isolated to improve stability and handling.

Chemical Reactions Analysis

Types of Reactions

(2-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Alpha-2C Adrenergic Receptor Antagonism

One of the significant applications of (2-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine is its role as an antagonist for the alpha-2C adrenergic receptor. This receptor is involved in several physiological processes, including the modulation of neurotransmitter release and regulation of blood pressure. The patent US8492549B2 highlights its potential use in treating various peripheral and central nervous system diseases, suggesting that compounds with this structure may help manage conditions such as hypertension and depression by modulating adrenergic signaling pathways .

1.2 Neuroprotective Properties

Research indicates that derivatives of this compound exhibit neuroprotective effects. For instance, studies have shown that compounds similar to this structure can protect neuronal cells from oxidative stress and apoptosis. This property makes them candidates for further development in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Synthesis and Derivatives

2.1 Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the dioxin core followed by amination. The ability to modify the amine group allows for the creation of various derivatives with potentially enhanced pharmacological properties.

Table 1: Synthesis Pathways

StepReaction TypeDescription
1CyclizationFormation of the dioxin ring from phenolic precursors
2AlkylationIntroduction of the propyl group to the dioxin structure
3AminationAddition of the methanamine group to form the final compound

Mechanism of Action

The mechanism of action of (2-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine Unsubstituted benzodioxane + primary amine C₉H₁₁NO₂ 165.19 4442-59-5 Intermediate in proteasome inhibitors (e.g., compound 11 in )
(S)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine S-enantiomer C₉H₁₁NO₂ 165.19 46049-49-4 Stereochemical specificity in receptor binding; used in chiral synthesis
(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine HCl Chlorine at position 6 + HCl salt C₉H₁₁Cl₂NO₂ 244.10 1001180-07-9 Enhanced stability via HCl salt; potential antimicrobial agent
2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine HCl Ethylamine side chain + HCl salt C₁₀H₁₄ClNO₂ 215.68 2165-35-7 Improved solubility for neurological studies; safety protocols outlined
Target Compound: (2-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine Propyl group on dioxane ring C₁₂H₁₇NO₂ 223.27 Not provided Hypothesized increased lipophilicity for blood-brain barrier penetration

Physicochemical and Functional Differences

Stability : Hydrochloride salts (e.g., CAS 2165-35-7) exhibit superior shelf-life and reduced hygroscopicity compared to free bases .

Stereochemistry: Enantiomers like the S-isomer (CAS 46049-49-4) demonstrate chiral specificity in drug-receptor interactions, a critical factor absent in non-chiral analogs .

Research Findings and Data

Material Science

  • Diazonium-anchored P(EDOT-NH₂) coatings retain electroactivity after 1,000 CV cycles, outperforming physically adsorbed polymers .

Biological Activity

The compound (2-Propyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine is a member of the class of 2,3-dihydrobenzo[b][1,4]dioxin derivatives, which have garnered attention for their potential biological activities, particularly as pharmacological agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Research indicates that compounds related to 2,3-dihydrobenzo[b][1,4]dioxins exhibit activity as alpha-2C adrenergic receptor antagonists . These receptors are implicated in various physiological processes including neurotransmission and modulation of vascular tone. The antagonistic activity may lead to therapeutic effects in central and peripheral nervous system disorders .

Antiproliferative Effects

Studies have demonstrated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values : The compound showed varying levels of potency against different cancer cell lines, with IC50 values ranging from 30 nM to 0.45 µM in HeLa and A549 cells. This suggests a strong inhibitory effect on cell proliferation .
  • Mechanism : The antiproliferative activity is associated with the inhibition of tubulin polymerization and induction of apoptosis through the intrinsic pathway, characterized by mitochondrial depolarization and activation of caspase-9 .
Cell LineIC50 (nM)Mechanism of Action
HeLa30Tubulin inhibition; apoptosis induction
A54943Tubulin inhibition; apoptosis induction
HT-2938Tubulin inhibition; apoptosis induction

Cell Cycle Arrest

The compound has been shown to induce G2/M phase arrest in treated cells. This was evidenced by a significant accumulation of cells in the G2/M phase following treatment with the compound at concentrations as low as 25 nM . The mechanism involves upregulation of cyclin B and downregulation of phosphorylated cdc2, which are critical regulators of the mitotic checkpoint .

In Vivo Studies

In vivo investigations using zebrafish models have confirmed the antiproliferative effects observed in vitro. The compound demonstrated a dose-dependent response similar to that seen in human cancer cell lines, reinforcing its potential as a therapeutic agent in oncology .

Clinical Implications

Given its activity as an alpha-2C antagonist and its antiproliferative properties, there is potential for this compound to be developed for treating conditions such as:

  • Cancer
  • Neurological disorders involving adrenergic signaling

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